BENZ(a)ANTHRACENE, 8-ETHYL-
Description
BenchChem offers high-quality BENZ(a)ANTHRACENE, 8-ETHYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZ(a)ANTHRACENE, 8-ETHYL- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56961-62-7 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
8-ethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-2-14-7-5-8-16-13-20-17(12-19(14)16)11-10-15-6-3-4-9-18(15)20/h3-13H,2H2,1H3 |
InChI Key |
BQKRLUQCYVLAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Contextualization of Polycyclic Aromatic Hydrocarbons Pahs in Academic Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. oup.com They are ubiquitous in the environment, originating from both natural sources, like forest fires and volcanic eruptions, and anthropogenic activities, including the incomplete combustion of organic materials such as coal, oil, and gasoline. oup.comoup.com Their persistence in the environment and potential for bioaccumulation make them a subject of extensive academic research. ontosight.ai
Several PAHs are recognized as priority pollutants by environmental agencies due to their potential to cause adverse health effects. oup.com Research in this area often focuses on understanding their environmental fate, transport, and toxicological effects. ontosight.ai The study of PAHs is a cornerstone of environmental science, with researchers continually working to develop methods for their detection, remediation, and to understand their impact on ecosystems and human health. rutgers.edu
Significance of Alkylated Benz a Anthracenes in Mechanistic Studies
While much of the early research on PAHs focused on the parent (unsubstituted) compounds, there is a growing body of evidence highlighting the importance of alkylated PAHs. oup.comnih.govnih.gov Alkylated PAHs, which have one or more alkyl groups attached to the aromatic rings, are often more abundant than their parent compounds in environmental samples, particularly in crude oil and its refined products. oup.com
The position of the alkyl group on the benz(a)anthracene (B33201) structure can significantly influence its biological activity. oup.comnih.gov Mechanistic studies investigate how these structural variations affect the compound's interaction with biological systems. For example, research has shown that the position of alkylation on benz(a)anthracene can alter its ability to activate the aryl hydrocarbon receptor (AhR), a key step in the mechanism of toxicity for many PAHs. oup.comnih.govnih.gov Studies using in vitro assays and model organisms like zebrafish have demonstrated that the potency of benz(a)anthracene derivatives to induce adverse effects is dependent on the specific location of the alkyl substituent. oup.comnih.gov
Scope and Objectives of Research on 8 Ethylbenz a Anthracene
Research on Environmental Distribution and Sources
Polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene and its alkylated derivatives, are widespread environmental pollutants. scispace.com They are primarily formed from the incomplete combustion of organic materials such as coal, oil, petrol, and wood. scispace.comtpsgc-pwgsc.gc.ca Anthropogenic sources are the main contributors to their environmental presence and include industrial processes, vehicle emissions, and waste incineration. tpsgc-pwgsc.gc.caontosight.ai
PAHs are ubiquitously present in the atmosphere, where they can be distributed between the gas and particulate phases. mdpi.com Heavier PAHs, such as benz(a)anthracene, are predominantly associated with particulate matter (PM). mdpi.com This association with airborne particles allows for their long-range transport and deposition in various environmental compartments. scispace.com
Studies have shown that PAHs are a significant component of urban air pollution. For instance, in areas with high traffic and industrial activity, the concentrations of carcinogenic PAHs, including benz(a)anthracene, are notably elevated. mdpi.comhbm4eu.eu The concentration of these compounds can vary based on the source of combustion. For example, emissions from a benzene-fueled engine have been found to produce significantly more polycyclic organic matter, including benz(a)anthracene, compared to engines using other types of fuel. epa.gov
Table 1: Atmospheric Concentration of Selected PAHs in Different Environments
| Location/Source | Compound | Concentration (ng/m³) |
| Urban Area (Station 1) | Benz(a)anthracene (BaA) | High values observed |
| Urban Area (Station 2) | Benz(a)anthracene (BaA) | High values observed |
| Urban Area (Station 3) | Benz(a)anthracene (BaA) | High values observed |
| Summer Campaign | Carcinogenic PAHs (CANPAHs) | 0.52 |
| Winter Campaign | Carcinogenic PAHs (CANPAHs) | 3.89 |
Data inferred from studies on general PAHs and benz(a)anthracene. mdpi.com
Due to their low water solubility and hydrophobic nature, PAHs like benz(a)anthracene tend to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca When released into aquatic environments, they are often found in low concentrations in the water column but can accumulate to significant levels in sediments. tpsgc-pwgsc.gc.caresearchgate.net
Investigations in areas with port activities have shown that while the concentration of total PAHs in water may be low, the levels in sediments can characterize an area as slightly polluted. researchgate.net Fragments of benz(a)anthracene can be carried into waterways, where they deposit on the bottom and dissolve very slowly. tpsgc-pwgsc.gc.ca This persistence in sediment can lead to long-term contamination. tpsgc-pwgsc.gc.ca The distribution of these compounds in aquatic systems is a critical factor in their bioavailability to aquatic organisms. sci-hub.se
Table 2: Distribution of Benz(a)anthracene in Aquatic Environments
| Environmental Compartment | Key Findings |
| Water Column | Very low solubility and concentration. tpsgc-pwgsc.gc.caresearchgate.net |
| Sediment | Strong adsorption to organic matter, leading to accumulation. tpsgc-pwgsc.gc.caresearchgate.net |
| Biota | Bioaccumulation can occur in organisms like fish and plankton. researchgate.net |
Findings are based on studies of benz(a)anthracene and general PAHs.
Formation and Characterization of Reactive Metabolites
The metabolic activation of 8-ethylbenz(a)anthracene is presumed to follow pathways similar to other benz[a]anthracene derivatives, leading to the formation of highly reactive metabolites capable of binding to cellular macromolecules like DNA. These pathways include the formation of diol epoxides and, to a lesser extent, radical cations and quinone intermediates.
The principal pathway for the metabolic activation of many PAHs to carcinogenic forms is through the formation of diol epoxides. For benz[a]anthracene and its derivatives, this process is initiated by cytochrome P450 enzymes, which catalyze the epoxidation of the aromatic rings. Subsequent hydrolysis by epoxide hydrolase yields trans-dihydrodiols. nih.gov These dihydrodiols can then undergo a second epoxidation by cytochrome P450 to form highly reactive diol epoxides. nih.gov
In the case of benz[a]anthracene, metabolism by the fungus Cunninghamella elegans has been shown to produce trans-8,9-dihydrodiol, trans-10,11-dihydrodiol, and trans-3,4-dihydrodiol. nih.gov Similarly, studies on 7-ethylbenz[a]anthracene in rat liver microsomal preparations have identified the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols as metabolites. nih.gov Research on 8-methylbenz[a]anthracene (B135035) has also confirmed the enzymatic formation of an 8,9-diol. nih.gov
Based on these findings, it is anticipated that the metabolism of 8-ethylbenz(a)anthracene would also yield a series of dihydrodiol metabolites. The bay-region diol epoxide, formed from the 3,4-diol, is often considered the ultimate carcinogenic metabolite for many benz[a]anthracene derivatives. nih.gov The formation of a 3,4-diol-1,2-epoxide from benz[a]anthracene has been demonstrated to have significant cytotoxic and genotoxic effects in human hepatocyte culture systems. nih.gov The stereochemistry of the diol and epoxide groups is crucial, resulting in different isomers (syn and anti) which can exhibit varying degrees of biological activity. researchgate.net For benzo[a]pyrene, a well-studied PAH, four configurational isomers of its diol epoxide are known, with the (+)-anti-isomer being particularly mutagenic. researchgate.netwikipedia.org
Table 1: Potential Dihydrodiol Metabolites of 8-Ethylbenz(a)anthracene This table is based on metabolites identified from related benz[a]anthracene compounds.
| Metabolite | Precursor Ring Position |
| 8-Ethylbenz(a)anthracene-1,2-dihydrodiol | 1,2- |
| 8-Ethylbenz(a)anthracene-3,4-dihydrodiol | 3,4- |
| 8-Ethylbenz(a)anthracene-5,6-dihydrodiol | 5,6- |
| 8-Ethylbenz(a)anthracene-8,9-dihydrodiol | 8,9- |
| 8-Ethylbenz(a)anthracene-10,11-dihydrodiol | 10,11- |
In addition to the diol epoxide pathway, metabolic activation of PAHs can occur through one-electron oxidation to form radical cations. This pathway can be mediated by peroxidases, such as those found in the prostaglandin (B15479496) synthetase complex. The resulting radical cations are highly reactive electrophiles that can bind to DNA and other cellular nucleophiles. The electronic spectra of radical cations of anthracene (B1667546) have been studied to understand their electronic transitions. icm.edu.pl The isolation and characterization of a chiral anthracene cation radical have been achieved, highlighting the potential for stereospecific interactions. rsc.org
Another metabolic route involves the oxidation of dihydrodiols to form quinones. For instance, the metabolism of benz[a]anthracene can lead to the formation of benz[a]anthracene-diones. These quinones can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. This can lead to oxidative stress and cellular damage, including DNA damage. Anthraquinone, the quinone derivative of anthracene, is a well-known compound that can be formed through metabolic processes. wikipedia.orgnih.gov The metabolism of benz[a]anthracene has been shown to produce several phenolic derivatives which could be precursors to quinone formation. scispace.com
Table 2: Potential Quinone Metabolites of 8-Ethylbenz(a)anthracene This table is based on metabolites identified from the parent compound, benz[a]anthracene.
| Metabolite |
| 8-Ethylbenz(a)anthracene-1,2-dione |
| 8-Ethylbenz(a)anthracene-3,4-dione |
| 8-Ethylbenz(a)anthracene-5,6-dione |
| 8-Ethylbenz(a)anthracene-7,12-dione |
| 8-Ethylbenz(a)anthracene-8,9-dione |
| 8-Ethylbenz(a)anthracene-10,11-dione |
Lack of Specific Research Data for 8-Ethylbenz(a)anthracene Precludes Detailed Analysis
A thorough review of available scientific literature reveals a significant lack of specific research data concerning the chemical compound BENZ(a)ANTHRACENE, 8-ETHYL- . Consequently, a detailed analysis of its molecular mechanisms of interaction and biological activity, as requested, cannot be provided at this time. The existing body of research on polycyclic aromatic hydrocarbons (PAHs) primarily focuses on more commonly studied derivatives of benz(a)anthracene, such as 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene, as well as other PAHs like benzo[a]pyrene.
The stringent requirement to focus solely on 8-Ethylbenz(a)anthracene prevents the inclusion of data from these related compounds, as doing so would involve extrapolation and would not adhere to the specific subject of the requested article. The scientific community has not, to date, published in-depth studies that would allow for a comprehensive discussion of the following topics for 8-Ethylbenz(a)anthracene:
DNA Adduct Formation Research: There is no specific information available on the structural characterization of DNA adducts (such as bay-region or N-adducts) formed by 8-Ethylbenz(a)anthracene. Similarly, data on the kinetics, thermodynamics, and the influence of stereochemistry on the stability of its DNA adducts are absent from the current scientific record.
Protein Interaction Studies: Detailed studies on the binding of 8-Ethylbenz(a)anthracene to specific cellular enzymes and macromolecules have not been found. Therefore, its impact on enzyme activity and conformation remains uncharacterized.
Without dedicated research on 8-Ethylbenz(a)anthracene, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. Further research is required to elucidate the specific biochemical and molecular interactions of this particular compound.
Molecular Mechanisms of Interaction and Biological Activity of 8 Ethylbenz a Anthracene
Mechanistic Studies of Genotoxicity
The genotoxicity of polycyclic aromatic hydrocarbons (PAHs), including 8-ethylbenz(a)anthracene, stems from their metabolic activation to reactive intermediates that can interact with cellular macromolecules like DNA. This interaction can lead to a cascade of events, including the formation of DNA adducts, induction of mutations, and chromosomal damage, which are critical steps in the initiation of carcinogenesis.
While direct studies on 8-ethylbenz(a)anthracene are limited, the broader class of benz(a)anthracene (B33201) derivatives provides significant insights. The metabolic activation of benz(a)anthracene and its derivatives is a key process leading to genotoxicity. This activation often results in the formation of diol epoxides, which are highly reactive and can covalently bind to DNA, forming bulky adducts. These adducts can distort the DNA helix, leading to the formation of DNA strand breaks.
Metabolites of benz(a)anthracene, such as benz(a)anthracene-3,4-dione (B1211673) (BA-3,4-dione), have been shown to induce oxidative DNA damage. nih.gov This occurs through redox cycling, a process that generates reactive oxygen species (ROS). These ROS, including hydrogen peroxide, can cause single- and double-strand breaks in DNA. nih.govcellsignal.com Furthermore, some benz(a)anthracene metabolites can induce DNA damage through non-enzymatic, copper-mediated processes, highlighting multiple pathways to genotoxicity. nih.gov The formation of these DNA lesions triggers cellular DNA damage response (DDR) pathways, which are crucial for maintaining genomic integrity. cellsignal.com
Table 1: Research Findings on DNA Damage by Benz(a)anthracene Derivatives
| Finding | Compound(s) | Mechanism | Reference |
|---|---|---|---|
| Induction of oxidative DNA damage | Benz(a)anthracene-3,4-dione | Redox cycling in the presence of cytochrome P450 reductase | nih.gov |
| Non-enzymatic, copper-mediated DNA damage | Benz(a)anthracene-trans-3,4-dihydrodiol | Autoxidation leading to the formation of hydroxylated forms | nih.gov |
| Formation of bulky DNA adducts | 7-bromomethylbenz(a)anthracene | Covalent binding to DNA | nih.gov |
The DNA damage induced by benz(a)anthracene derivatives can lead to mutations if not properly repaired. The formation of DNA adducts can cause errors during DNA replication, leading to point mutations, such as base substitutions. wikipedia.org For instance, the interaction of reactive metabolites with DNA can lead to the misincorporation of nucleotides by DNA polymerases.
Studies on various benz(a)anthracene derivatives have demonstrated their mutagenic potential in bacterial and mammalian cell systems. For example, several methyl- and ethyl-substituted benz(a)anthracenes have been shown to induce mutations in Salmonella typhimurium. nih.gov Furthermore, these compounds can induce chromosomal aberrations in rat bone marrow cells, indicating their clastogenic activity. nih.gov Chromosomal aberrations, which are large-scale changes in chromosome structure, are a hallmark of significant genetic damage and are associated with cancer development. researchgate.netnih.gov The formation of these aberrations can result from the misrepair of DNA double-strand breaks or the disruption of the mitotic apparatus.
Table 2: Mutagenic and Clastogenic Effects of Benz(a)anthracene Derivatives
| Effect | Compound(s) | Test System | Reference |
|---|---|---|---|
| Induction of mutations | Benz(a)anthracene and its methyl/ethyl derivatives | Salmonella typhimurium TA100 or TA98 | nih.gov |
| Induction of chromosomal aberrations | Benz(a)anthracene and its methyl/ethyl derivatives | Rat bone marrow cells | nih.gov |
| Induction of mutations to 8-azaguanine (B1665908) resistance | Dihydrodiols of benz(a)anthracene | Chinese hamster V79 cells | nih.gov |
Cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic effects of chemicals like 8-ethylbenz(a)anthracene. The primary pathway for removing bulky DNA adducts formed by PAHs is nucleotide excision repair (NER). nih.govoup.com In vitro studies using human cell-free extracts have shown that DNA lesions induced by metabolites of benz(a)anthracene, such as anti-(+/-)-benz[a]anthracene-trans-3,4-dihydrodiol-1,2-epoxide (BADE-I) and anti-(+/-)-benz[a]anthracene-trans-8,9-dihydrodiol-10,11-epoxide (BADE-II), are recognized and repaired by the NER pathway. nih.govoup.comresearchgate.net
However, the efficiency of NER can vary depending on the specific adduct. nih.gov In some cases, the repair of benz(a)anthracene-induced adducts is significantly slower compared to other types of DNA damage. nih.gov In addition to NER, base excision repair (BER) may also play a role in repairing certain types of PAH-induced DNA lesions, particularly those arising from oxidative damage. oup.comnih.gov The interplay and efficiency of these repair pathways are critical determinants of the ultimate mutagenic and carcinogenic potential of a given PAH. nih.govnobelprize.org
Receptor-Mediated Molecular Responses (e.g., Aryl Hydrocarbon Receptor Pathway Activation)
Beyond direct DNA damage, 8-ethylbenz(a)anthracene can exert biological effects through receptor-mediated pathways. The aryl hydrocarbon receptor (AHR) is a key ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.govmdpi.comoecd.orgnih.gov Upon binding to a ligand like a PAH, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). mdpi.com
This binding activates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1. mdpi.com These enzymes are involved in the metabolic activation of PAHs, creating a feedback loop that can enhance their genotoxicity. Studies have shown that the alkylation of benz(a)anthracene can affect its ability to activate the AHR in a position-dependent manner. nih.gov AHR activation is not only linked to metabolic activation but also to a range of other toxic responses, including developmental toxicity and immunotoxicity. nih.govoecd.orgnih.gov
Advanced Analytical Methodologies for 8 Ethylbenz a Anthracene Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical approaches for 8-Ethylbenz(a)anthracene, providing the essential separation of this specific compound from a multitude of structurally similar PAHs and other interfering substances.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of PAHs, including alkylated derivatives like 8-Ethylbenz(a)anthracene. nih.govresearchgate.net Its application is particularly advantageous for separating non-volatile or thermally labile metabolites. Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common approach, separating compounds based on their hydrophobicity. researchgate.net An aqueous-organic mobile phase, often a gradient of acetonitrile (B52724) and water, is used to elute the analytes from the column. researchgate.net
Detection is most effectively achieved using fluorescence (FLD) or diode array detectors (DAD) with UV-visible absorbance. nih.govuci.edu PAHs exhibit strong native fluorescence, allowing for highly sensitive and selective detection with FLD. fda.gov By programming the detector to switch between optimal excitation and emission wavelengths during the chromatographic run, sensitivity for a wide range of PAHs can be maximized. fda.gov DAD provides spectral data for each peak, aiding in compound identification by comparing the obtained spectra with those of known standards. uci.edu
Table 1: Typical HPLC-FLD Parameters for PAH Analysis This table is representative of methods used for the analysis of polycyclic aromatic hydrocarbons, which are applicable to 8-Ethylbenz(a)anthracene.
| Parameter | Typical Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temp. | 25 - 40 °C |
| Injection Vol. | 10 - 20 µL |
| Detector | Fluorescence Detector (FLD) with programmed Ex/Em wavelengths |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of 8-Ethylbenz(a)anthracene in environmental samples. researchgate.net It offers superior chromatographic resolution compared to HPLC, which is critical for separating the target analyte from its numerous isomers. shimadzu.com Samples are introduced into the GC via a heated inlet, typically in splitless mode to maximize sensitivity for trace-level analysis. hpst.cztdi-bi.com
The separation is performed on a high-resolution capillary column, often with a phenyl-substituted methyl polysiloxane stationary phase, which separates compounds based on their boiling points and polarity. shimadzu.com The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting molecules into characteristic patterns. These mass spectra serve as a chemical fingerprint, allowing for unambiguous identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, significantly improving sensitivity and reducing background noise. tdi-bi.comcopernicus.org
Table 2: Representative GC-MS Conditions for PAH Analysis This table outlines common parameters for the GC-MS analysis of PAHs, which are suitable for 8-Ethylbenz(a)anthracene.
| Parameter | Typical Setting |
|---|---|
| Column | Rxi-5Sil MS or HP-5MS (30-60 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Inlet Temp. | 280 - 320 °C |
| Oven Program | Temperature gradient (e.g., 80°C to 320°C at 5-15°C/min) |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Detection | Selected Ion Monitoring (SIM) or Full Scan |
For the ultra-trace analysis of 8-Ethylbenz(a)anthracene metabolites and DNA adducts in complex biological matrices, tandem mass spectrometry (MS/MS) is the method of choice. nih.govresearchgate.net Both GC and LC can be coupled to a tandem mass spectrometer (e.g., a triple quadrupole). This technique provides a higher degree of selectivity and sensitivity than single-stage MS by performing an additional fragmentation step. cedre.fr
In MS/MS, a specific parent ion (precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (product ion) is monitored in the second mass analyzer. cedre.fr This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for detection at very low concentrations. nih.govresearchgate.net This capability is indispensable for studying the metabolic activation pathways of 8-Ethylbenz(a)anthracene, as metabolites and adducts are typically present in minute quantities. nih.gov
Spectroscopic Techniques for Structural Elucidation
While chromatography coupled with mass spectrometry is excellent for separation and identification, other spectroscopic techniques are essential for the complete structural elucidation of novel metabolites and for monitoring dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural characterization of 8-Ethylbenz(a)anthracene metabolites. After a metabolite is isolated, typically through preparative HPLC, NMR analysis can determine the exact location of metabolic modifications, such as the addition of hydroxyl groups to the aromatic structure. nih.gov
Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom, including its position on the aromatic rings. researchgate.net Changes in chemical shifts and coupling patterns compared to the parent 8-Ethylbenz(a)anthracene molecule reveal the site of substitution. While less sensitive than mass spectrometry, the detailed structural information provided by NMR is crucial for identifying specific isomers of metabolites, which is vital for understanding structure-activity relationships in toxicology studies.
UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for monitoring reactions involving 8-Ethylbenz(a)anthracene in real-time. spectroscopyonline.com The extensive conjugated π-electron system of PAHs results in characteristic and strong absorption and emission spectra. researchgate.netquora.com
As 8-Ethylbenz(a)anthracene undergoes metabolic transformation or degradation, its electronic structure is altered, leading to predictable changes in its spectra. quora.com For example, the formation of a hydroxylated metabolite can cause a shift (a bathochromic or hypsochromic shift) in the maximum absorption wavelength (λmax). quora.com By monitoring the absorbance at a specific wavelength corresponding to a reactant or product over time, the kinetics of the reaction can be determined. spectroscopyonline.com Fluorescence spectroscopy is even more sensitive and can be used in a similar manner, offering an effective way to track the progress of enzymatic assays or environmental degradation studies. researchgate.net
Table 3: Spectroscopic Properties of the Benz(a)anthracene (B33201) Chromophore The ethyl substituent on 8-Ethylbenz(a)anthracene is expected to have only a minor effect on the primary absorption and fluorescence wavelengths of the parent aromatic system.
| Technique | Characteristic Wavelengths (nm) |
|---|---|
| UV-Visible Absorption | ~287, 340, 365, 385 |
| Fluorescence Emission | ~385, 405, 430 |
Development of In Vitro Research Models
The study of 8-ethylbenz(a)anthracene's metabolic fate and its interaction with cellular macromolecules heavily relies on the development and application of sophisticated in vitro research models. These systems provide a controlled environment to investigate the biochemical pathways involved in its activation and detoxification, as well as its potential to cause genetic damage. The insights gained from these models are crucial for understanding the mechanisms underlying the biological activity of this compound.
Isolated Cellular Systems (e.g., Microsomal Fractions, Hepatocytes)
Isolated cellular systems are indispensable tools for elucidating the initial steps of 8-ethylbenz(a)anthracene metabolism. These systems, primarily microsomal fractions and hepatocytes, contain the enzymatic machinery necessary to transform the parent compound into various metabolites.
Microsomal fractions, which are vesicles of the endoplasmic reticulum isolated from tissues such as the liver, are rich in cytochrome P450 (CYP) enzymes. These enzymes are critical for the oxidative metabolism of many xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene and its derivatives. While direct studies on 8-ethylbenz(a)anthracene are limited, research on the closely related isomer, 7-ethylbenz(a)anthracene (B1196495) (7-EBA), using rat liver microsomes provides valuable insights into the likely metabolic pathways. In these studies, 7-EBA is metabolized to a series of dihydrodiols, which are precursors to the ultimate carcinogenic diol-epoxides. The formation of these metabolites is a key step in the bioactivation of the compound. nih.gov
The metabolic profile of 7-EBA in rat liver microsomal preparations reveals the formation of several key metabolites. The identification of these products has been achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC), as well as UV, fluorescence, mass, and NMR spectroscopy. nih.gov
Table 1: Identified Metabolites of 7-Ethylbenz(a)anthracene in Rat Liver Microsomal Preparations
| Metabolite Class | Specific Metabolites Identified | Significance |
|---|---|---|
| Dihydrodiols of 7-EBA | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, 10,11-dihydrodiol | Precursors to reactive diol-epoxides, indicating a pathway for metabolic activation. |
| Dihydrodiols of 7-α-hydroxyethylbenz(a)anthracene (7-α-OHEBA) | 3,4-dihydrodiol, 8,9-dihydrodiol, 10,11-dihydrodiol | Indicates metabolism at the ethyl group in conjunction with ring oxidation. |
| Phenolic Dihydrodiols | Three partially characterized metabolites | Represents further oxidative metabolism of the benz(a)anthracene ring system. |
Cell-Free Systems for DNA Adduct Formation and Repair Studies
Cell-free systems are invaluable for investigating the direct interaction of reactive metabolites with DNA and for studying the cellular mechanisms of DNA repair. These systems typically involve incubating purified DNA with a metabolic activation system, such as liver microsomes, and the parent compound.
The carcinogenic activity of many PAHs is initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. scispace.com For benz(a)anthracene and its derivatives, the widely accepted mechanism involves the formation of diol-epoxides that can react with the nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. nih.govnih.gov This process is believed to be the primary mechanism of DNA damage for this class of compounds. scispace.com
While specific experimental data on DNA adduct formation by 8-ethylbenz(a)anthracene in cell-free systems is lacking, studies with the parent compound, benz(a)anthracene, have demonstrated that its metabolites can induce oxidative DNA damage. nih.govnih.gov For instance, benz(a)anthracene-3,4-dihydrodiol (B1222239) can nonenzymatically cause copper-mediated DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative stress. nih.gov Furthermore, certain dihydrodiol metabolites of benz(a)anthracene can induce DNA damage in the presence of dihydrodiol dehydrogenase. nih.gov
Once DNA adducts are formed, cells activate complex DNA repair pathways to remove the damage and restore the integrity of the genome. The primary mechanism for repairing bulky PAH-DNA adducts is nucleotide excision repair (NER). scispace.com Cell-free systems can be designed to study the efficiency and fidelity of these repair processes. For example, DNA containing adducts of a specific PAH metabolite can be incubated with cell extracts or purified repair enzymes, and the removal of the adducts can be monitored over time.
Table 2: Key DNA Repair Mechanisms for PAH-Induced Damage
| Repair Pathway | Description | Relevance to PAH-DNA Adducts |
|---|---|---|
| Nucleotide Excision Repair (NER) | A versatile pathway that recognizes and removes a wide variety of bulky DNA lesions that distort the DNA helix. | The major pathway for the removal of bulky adducts formed by diol-epoxides of benz(a)anthracene and its derivatives. |
| Base Excision Repair (BER) | This pathway deals with smaller, non-helix-distorting base lesions, including those caused by oxidation and alkylation. | Relevant for the repair of oxidative DNA damage, such as 8-oxodG, which can be induced by some PAH metabolites. scispace.com |
| Mismatch Repair (MMR) | Corrects errors made during DNA replication and recombination. | May have a role in the DNA repair response to some types of PAH-induced damage. scispace.com |
Future research utilizing cell-free systems will be essential to specifically characterize the DNA adducts formed from 8-ethylbenz(a)anthracene and to determine the efficiency with which they are recognized and repaired by cellular DNA repair machinery.
Theoretical and Computational Investigations of 8 Ethylbenz a Anthracene
Quantum Chemical Calculations of Molecular Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine electronic structure, from which key reactivity indicators are derived. For PAHs, these calculations are crucial for identifying the regions of the molecule most susceptible to metabolic activation, a key step in their carcinogenic activity.
The reactivity of benz(a)anthracene (B33201) and its derivatives is often explained by the "K, L region" and "bay region" theories. nih.gov Quantum chemical calculations provide a physical basis for these theories. The molecular electrostatic potential (MESP) is a property related to the electron density that can distinguish electron-rich centers in a molecule. nih.gov These centers, such as the K-region (the 5,6-double bond) and the M-region (the bay region), are often the sites of initial enzymatic attack. nih.gov
Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also used to predict reactive sites. For PAHs, reactions with electrophiles, such as those initiated by cytochrome P450 enzymes, are often directed to carbon atoms with the highest HOMO contribution. acs.org For the parent benz(a)anthracene (BaA), the most reactive sites are predicted to be C7 and C12 based on HOMO compositions. acs.org The presence of an ethyl group, an electron-donating group, at the 8-position of the benz(a)anthracene structure is expected to modulate the electron density and, consequently, the reactivity of the entire ring system. This substitution could enhance the nucleophilicity of the aromatic rings, potentially influencing the regioselectivity of metabolic reactions.
Theoretical calculations can also predict thermodynamic properties, such as the stability of reaction intermediates. For PAHs, the "bay region" theory of carcinogenicity posits that diol epoxide metabolites formed in the sterically hindered bay region are particularly carcinogenic. Quantum chemical methods can calculate the relative energies of the carbocations formed upon the opening of the epoxide ring, providing a quantitative measure of their reactivity toward DNA.
Table 1: Key Reactive Regions of Benz(a)anthracene (BaA) Identified by Theoretical Methods
| Region Name | Location on BaA | Theoretical Significance | Predicted Role in Carcinogenicity |
| K-Region | C5-C6 bond | An isolated, electron-rich double bond. Readily undergoes epoxidation. | Activating effect. nih.gov |
| L-Region | C7 and C12 atoms | A pair of opposing anthracenic-like meso positions. Can undergo detoxification reactions. | Deactivating effect. nih.gov |
| Bay-Region | C1 to C4 | A sterically hindered region. Forms highly reactive diol epoxides. | Activating effect (M-region). nih.gov |
| N-Region | C8 to C11 | A newly defined region based on MESP analysis. | Deactivating effect. nih.gov |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method is particularly useful for investigating how a small molecule like 8-ethylbenz(a)anthracene or its metabolites might interact with large biomolecules such as DNA or proteins, or how it partitions within biological membranes. nih.gov
While specific MD simulations for 8-ethylbenz(a)anthracene were not found in the reviewed literature, studies on the parent compound's adducts with DNA are highly informative. After metabolic activation, PAHs form covalent adducts with DNA, which can lead to mutations if not repaired. MD simulations, often restrained by experimental data from Nuclear Magnetic Resonance (NMR), have been used to determine the three-dimensional structures of these adducts within DNA duplexes. rcsb.orgnih.gov
For example, the structure of a benz(a)anthracene diol epoxide adduct to a deoxyguanosyl residue in an oligonucleotide sequence showed that the bulky benz(a)anthracene moiety binds in the minor groove of the DNA. rcsb.org Another study on a benz(a)anthracene adduct to a deoxyadenosyl residue found that the PAH intercalated into the DNA helix from the major groove, causing significant local distortion, including an increase in the distance between base pairs at the adduction site. nih.gov These structural perturbations are believed to be critical to the mutagenic process by interfering with the fidelity of DNA replication and transcription.
MD simulations have also been employed to study the interaction of PAHs with lipid bilayers, which serve as models for cell membranes. A study on dibenz[a,h]anthracene, a related PAH, showed that the parent compound prefers to locate in the hydrophobic hydrocarbon core of the phospholipid bilayer, while its more polar diol-epoxide metabolite has a preference for the polar headgroup region. nih.gov Such simulations help predict how 8-ethylbenz(a)anthracene might be distributed within a cell, influencing its access to metabolic enzymes and to its ultimate target, nuclear DNA.
Table 2: Summary of Findings from Molecular Dynamics (MD) Simulations of Benz(a)anthracene (BaA)-DNA Adducts
| Adduct Type | DNA Sequence Context | Key Structural Finding | Reference |
| BaA-deoxyguanosine | N-ras Codon 12 | BaA moiety binds in the minor groove. | rcsb.org |
| BaA-deoxyadenosine | N-ras Codon 61 | BaA moiety intercalates from the major groove, causing localized duplex distortion. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biotransformation and Adduction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity using statistical methods. rsc.orgrsc.org For PAHs, QSAR models are widely used to predict properties like carcinogenicity, toxicity, and rates of biotransformation, which are crucial for risk assessment. nih.gov These models can help prioritize chemicals for further testing and provide insights into the structural features that drive their biological effects.
The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of a molecule. rsc.org These can include structural, topological, geometric, and electronic descriptors. For a series of related compounds, such as different PAHs, these descriptors are used to build a mathematical model that predicts a specific biological endpoint, like carcinogenic potency. nih.govrsc.org
Several QSAR studies have been conducted on PAHs. nih.govrsc.orgacs.org For instance, a random forest (RF) model was successfully used to predict the carcinogenicity of 91 different PAHs based on descriptors calculated from their molecular structure. rsc.org Such models have demonstrated that the carcinogenic properties of PAHs are linked to specific structural regions and electronic properties, reinforcing the bay- and K-region theories. nih.gov
Alkylation is known to significantly affect the biological activity of PAHs in a position-dependent manner. nih.govnih.gov Therefore, QSAR models for PAHs often include alkylated derivatives in their training sets. The position of an alkyl group, such as the ethyl group in 8-ethylbenz(a)anthracene, can influence steric and electronic properties, which in turn affects receptor binding (e.g., to the aryl hydrocarbon receptor, AhR), metabolic activation, and ultimately, toxicity. A QSAR model for the chronic toxicity of alkyl-chrysenes and alkyl-benz[a]anthracenes to Japanese medaka embryos highlighted the importance of alkyl substitution patterns. grafiati.com Although a specific QSAR model for 8-ethylbenz(a)anthracene was not identified, its activity can be predicted using robust, validated models developed for the broader class of alkylated PAHs.
Table 3: Examples of Molecular Descriptors Used in PAH QSAR Models
| Descriptor Class | Example Descriptors | Property Represented | Reference |
| Structural | Number of rings, molecular weight | Basic molecular composition and size | rsc.org |
| Topological | Molecular connectivity indices (e.g., Chi indices) | Atomic connectivity and branching | rsc.org |
| Geometric | Molecular surface area, molecular volume | Three-dimensional shape and size | rsc.org |
| Electronic | HOMO/LUMO energies, MESP values | Electron distribution, reactivity | nih.gov |
| Physicochemical | Log P (octanol-water partition coefficient) | Hydrophobicity, bioavailability | nih.gov |
Prediction of Metabolic Pathways and Intermediate Structures
The biological effects of 8-ethylbenz(a)anthracene are intrinsically linked to its metabolic fate. Computational methods play a significant role in predicting the metabolic pathways of xenobiotics, identifying potential metabolites, and pinpointing the atomic sites most susceptible to enzymatic attack. nih.gov
For PAHs, metabolism is primarily initiated by cytochrome P450 (CYP) monooxygenases. The prediction of sites of metabolism (SOMs) is often achieved using approaches based on quantum chemistry, which can identify the most reactive sites in the molecule. acs.orgnih.gov As noted previously, methods using HOMO composition have successfully predicted the primary reactive sites of benz(a)anthracene at positions C7 and C12, which corresponds to the experimentally observed formation of benz[a]anthracene-7,12-dione. acs.org The metabolic activation pathway leading to carcinogenicity, however, typically involves the formation of dihydrodiols and subsequently, diol epoxides, particularly in the bay region. rockefeller.edu
Knowledge-based expert systems, such as DEREK and METEOR, are also used for metabolism prediction. tandfonline.com These systems contain rule bases derived from extensive experimental data on known metabolic transformations. When presented with a novel structure like 8-ethylbenz(a)anthracene, these systems can apply relevant biotransformation rules to predict a range of likely metabolites and generate a metabolic map. nih.gov
The presence of the ethyl group at the 8-position of benz(a)anthracene is expected to influence its metabolism in several ways. Electronically, the electron-donating nature of the alkyl group may alter the reactivity of different positions on the aromatic system. Sterically, the ethyl group could hinder or favor metabolism at adjacent sites, potentially shifting the balance between different metabolic pathways (e.g., detoxification vs. activation). For example, it might influence the regioselectivity of CYP enzymes acting on the C7-C8 or C9-C10 double bonds. Computational pathway prediction tools can help generate hypotheses about these potential metabolic routes, which can then be tested experimentally. osti.govnsf.govnih.gov
Table 4: Predicted Metabolic Activation Pathway for Benz(a)anthracene (Parent Compound)
| Step | Reactant | Enzyme(s) | Product | Significance |
| 1. Epoxidation | Benz(a)anthracene | Cytochrome P450 (e.g., CYP1A1) | Benz(a)anthracene-3,4-oxide | Initial activation step in the bay region. |
| 2. Hydration | Benz(a)anthracene-3,4-oxide | Epoxide hydrolase | Benz(a)anthracene-trans-3,4-dihydrodiol | Formation of a diol precursor. |
| 3. Second Epoxidation | Benz(a)anthracene-trans-3,4-dihydrodiol | Cytochrome P450 (e.g., CYP1A1) | Benz(a)anthracene-3,4-diol-1,2-epoxide | Formation of the ultimate carcinogen. |
| 4. Adduction | Benz(a)anthracene-3,4-diol-1,2-epoxide | (Reacts with DNA) | Covalent DNA adducts | Leads to mutations and initiation of cancer. |
Comparative Research on Alkylated Benz a Anthracenes
Structural Influences of Alkyl Substitution on Environmental Fate
The structure of a PAH, including the presence and position of alkyl substituents, is a critical determinant of its environmental fate and persistence. ccme.ca PAHs are generally characterized by low water solubility and low vapor pressure, leading them to adsorb to particulate matter in the air and water. epa.govscispace.com Consequently, soils and sediments are the primary environmental sinks for these compounds. scispace.com
Alkylation can influence several key environmental processes:
Bioaccumulation: The lipophilic nature of PAHs facilitates their accumulation in the fatty tissues of organisms. epa.gov While parent PAHs can be metabolized and excreted, some studies suggest that alkylated PAHs may be retained and biomagnified. researchgate.net
Environmental Abundance: In environments contaminated with fossil fuels, such as from oil spills or industrial runoff, alkylated PAHs often constitute a significant majority of the total PAH content, sometimes as high as 85-95%. oup.com This underscores the environmental relevance of studying these derivatives. researchgate.net
The position of the alkyl group can also affect the compound's reactivity towards atmospheric oxidants like ozone and singlet oxygen, with alkylated PAHs sometimes showing significantly higher reactivity than the parent PAH. epa.gov
Comparative Biotransformation Profiles of 8-Ethyl vs. Other Alkyl Derivatives (e.g., 7-methyl)
The biotransformation of alkylated benz(a)anthracenes is a critical step that determines whether the compound will be detoxified and excreted or activated into a more toxic, carcinogenic metabolite. wur.nl The metabolic pathways are highly dependent on the structure of the alkyl substituent and its position on the anthracene (B1667546) ring system. Studies comparing 7-ethylbenz[a]anthracene (7-EBA) and 7-methylbenz[a]anthracene (B135024) (7-MBA) reveal significant differences in their metabolic profiles in various biological systems.
Metabolism studies using hepatic (liver) microsomes from rats showed a different pattern. nih.gov While both hydrocarbons were metabolized at similar rates, the predominant dihydrodiols varied. For 7-MBA, the 8,9- and 5,6-derivatives were the principal diols identified. nih.gov For 7-EBA, the 8,9- and 1,2-diols were the most abundant, with the 5,6-diol being only a minor product. nih.gov This shift indicates that the nature of the alkyl group (ethyl vs. methyl) can direct the enzymatic attack to different regions of the aromatic structure, influencing the subsequent toxic potential.
| Compound | Biological System | Predominant Dihydrodiol Metabolites | Other Detected Dihydrodiols | Reference |
|---|---|---|---|---|
| 7-Ethylbenz[a]anthracene (7-EBA) | Mouse Skin Microsomes | 8,9-dihydrodiol | 3,4- and 10,11-dihydrodiols | echemi.comnih.gov |
| 7-Methylbenz[a]anthracene (7-MBA) | Mouse Skin Microsomes | 8,9-dihydrodiol | 3,4-, 5,6-, and 10,11-dihydrodiols | echemi.comnih.gov |
| 7-Ethylbenz[a]anthracene (7-EBA) | Rat Liver Microsomes | 8,9- and 1,2-diols | 5,6-diol (minor) | nih.gov |
| 7-Methylbenz[a]anthracene (7-MBA) | Rat Liver Microsomes | 8,9- and 5,6-diols | Not specified as major | nih.gov |
Differences in DNA Adduct Formation and Molecular Mechanisms of Genotoxicity
The ultimate genotoxicity of many PAHs stems from their metabolic activation to highly reactive diol-epoxides, which can covalently bind to DNA to form DNA adducts. chemicalbook.comwikipedia.orgontosight.ai These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. ontosight.ai The position of alkyl substitution dramatically influences the carcinogenic potential of benz(a)anthracenes. ccme.ca
Comparative studies have shown that 7-methylbenz[a]anthracene (7-MBA) is a much more potent carcinogen on mouse skin than 7-ethylbenz[a]anthracene (7-EBA). echemi.comnih.gov This difference in biological activity correlates directly with their ability to form DNA adducts. Following topical application to mouse skin, the level of covalent DNA binding by 7-MBA was found to be five times higher than that of 7-EBA and nine times higher than the parent compound, benz[a]anthracene. nih.gov This suggests that the methyl group at position 7 enhances the metabolic activation pathway leading to DNA damage more effectively than an ethyl group at the same position. nih.gov
The primary mechanism of activation for these compounds is believed to involve the formation of a bay-region diol-epoxide. chemicalbook.comnih.gov For 7-MBA, this is the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov Despite the quantitative differences in DNA binding between 7-MBA, 7-EBA, and the parent benz(a)anthracene (B33201), the major DNA adducts formed by all three compounds were found to be structurally similar. nih.gov This indicates that they are all activated through a common type of bay-region diol-epoxide intermediate, but the efficiency of this activation pathway is significantly modulated by the alkyl substituent. nih.gov
Furthermore, 7-MBA was found to bind covalently to microsomal proteins at a level ten times higher than 7-EBA, suggesting that the ethyl group may sterically hinder interactions with metabolic enzymes or DNA compared to the smaller methyl group. echemi.comnih.gov
| Compound | Relative Carcinogenic Activity (Mouse Skin) | Relative DNA Binding Level (Mouse Skin) | Proposed Active Metabolite Type | Reference |
|---|---|---|---|---|
| 7-Methylbenz[a]anthracene (7-MBA) | High | 9 (relative to BA) | Bay-region dihydrodiol-epoxide | nih.gov |
| 7-Ethylbenz[a]anthracene (7-EBA) | Much less active than 7-MBA | ~1.8 (relative to BA) | Bay-region dihydrodiol-epoxide | nih.gov |
| Benz[a]anthracene (BA) | Low | 1 (Baseline) | Bay-region dihydrodiol-epoxide | nih.gov |
Future Research Directions in 8 Ethylbenz a Anthracene Studies
Integration of Multi-Omics Approaches in Mechanistic Research
A holistic understanding of the biological impact of 8-Ethylbenz(a)anthracene requires moving beyond single-endpoint analyses. The integration of multiple "omics" disciplines offers a powerful, systems-biology approach to unravel the complex interactions between the compound and biological systems. nih.govfrontiersin.org Multi-omics can provide a comprehensive view from the genetic level to metabolic outcomes, identifying molecular markers and regulatory networks perturbed by exposure. frontiersin.org
Future investigations should employ a combination of genomics, transcriptomics, proteomics, and metabolomics. mdpi.com For instance, transcriptomic analysis of cells exposed to 8-Ethylbenz(a)anthracene can identify up- or down-regulated genes, while proteomics can reveal corresponding changes in protein expression and post-translational modifications. cd-genomics.com Metabolomics, which profiles the small-molecule metabolites, offers a functional readout of the cellular state that is closest to the phenotype. metabolon.com
This integrated approach can elucidate the specific pathways of toxicity. For example, studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have demonstrated that its metabolism by cytochrome P450 enzymes is crucial for its toxic effects. psu.edu A multi-omics strategy for 8-Ethylbenz(a)anthracene could precisely identify the specific cytochrome P450 enzymes involved, the resulting reactive metabolites, and the downstream cascade of cellular stress responses, DNA adduct formation, and mutation induction. psu.edu Such studies are essential for building more accurate risk assessment models. nih.gov
| Integrated Analysis | Network Pharmacology, Systems Biology Modeling | Combine data from all omics layers to construct comprehensive models of the compound's mechanism of action, from initial exposure to adverse outcome. frontiersin.org |
Development of Novel In Vitro and In Situ Experimental Models
Advancing the study of 8-Ethylbenz(a)anthracene requires the development and application of more biologically relevant experimental models that can better predict human and ecological responses.
Novel In Vitro Models: Traditional 2D cell culture systems often fail to replicate the complex microenvironment of living tissues. Future research should focus on:
3D Organoids and Spheroids: These models (e.g., liver, lung, or intestinal organoids) better mimic the architecture and cell-cell interactions of native organs, providing a more accurate platform for studying the metabolism and toxicity of 8-Ethylbenz(a)anthracene.
Organs-on-a-Chip: Microfluidic devices that culture living cells in continuously perfused microchambers can simulate the physiology of multiple organs. A multi-organ chip could be used to study the absorption, distribution, metabolism, and excretion (ADME) profile of 8-Ethylbenz(a)anthracene and its metabolites in an interconnected system.
Co-culture Systems: As demonstrated in studies with DMBA, co-culturing different cell types (e.g., epithelial cells and immune cells, or target cells with metabolically competent cells like hepatocytes) is crucial for capturing the interplay between metabolism and toxicity. psu.edu For example, a co-culture of lung epithelial cells and macrophages could elucidate the inflammatory response to 8-Ethylbenz(a)anthracene inhalation.
Advanced In Situ Models and Techniques: To understand the compound's behavior in a real-world environmental context, advanced in situ approaches are necessary.
In Situ Monitoring: The development of portable, real-time sensors and biosensors for detecting 8-Ethylbenz(a)anthracene and its degradation products in water and soil is a critical goal. nih.gov Immunosensing techniques and micro total analysis systems (μTAS) show promise for rapid, on-site screening of contaminated areas. nih.govacs.org
Mesocosms and Field-Simulated Systems: Controlled experimental ecosystems (mesocosms) that simulate specific environments (e.g., a sediment-water column or a soil profile) can be used to study the long-term fate, transport, bioavailability, and ecological effects of 8-Ethylbenz(a)anthracene under more realistic conditions.
Passive Sampling Devices: Deploying passive samplers in contaminated sites allows for the time-integrated measurement of the bioavailable fraction of 8-Ethylbenz(a)anthracene, which is more relevant for risk assessment than total bulk concentrations.
Advanced Computational Modeling for Predictive Research
Computational modeling provides a powerful and cost-effective means to predict the properties, behavior, and toxicity of chemicals, thereby reducing reliance on extensive animal testing. For 8-Ethylbenz(a)anthracene, future research should leverage advanced computational tools.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of 8-Ethylbenz(a)anthracene. This allows for the prediction of its reactivity, the stability of its metabolic intermediates (e.g., epoxides and dihydrodiols), and the mechanisms of its degradation reactions, such as oxidation by hydroxyl radicals in the atmosphere. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the ADME processes within the body. By integrating in vitro metabolic data (e.g., from liver microsomes or organoids), a PBPK model for 8-Ethylbenz(a)anthracene can predict internal tissue doses and help extrapolate toxicity data across different species and exposure routes. mdpi.com This is particularly important for assessing human health risks from environmental exposures.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of compounds with their biological activity or environmental properties. By training models on existing data for a wide range of PAHs, it is possible to predict the carcinogenicity, mutagenicity, and ecotoxicity of less-studied compounds like 8-Ethylbenz(a)anthracene.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of 8-Ethylbenz(a)anthracene and its metabolites with biological macromolecules, such as DNA and metabolic enzymes. This can provide atomic-level insights into how DNA adducts are formed or how the compound binds to the active site of a cytochrome P450 enzyme.
Exploration of Novel Environmental Degradation Strategies at the Mechanistic Level
Given the persistence of PAHs in the environment, developing effective and sustainable remediation strategies is paramount. Future research on 8-Ethylbenz(a)anthracene should focus on understanding and optimizing degradation mechanisms.
Microbial Degradation: While many PAH-degrading microorganisms have been identified, their efficacy against specific alkylated PAHs is often unknown. oup.com Research should aim to isolate and characterize novel bacteria and fungi capable of degrading 8-Ethylbenz(a)anthracene. nih.govnih.gov Mechanistic studies should then focus on identifying the specific catabolic genes and enzymes (e.g., dioxygenases, peroxidases) involved. oup.comnih.gov This knowledge can be used to optimize bioremediation through biostimulation (adding nutrients to stimulate native microbes) or bioaugmentation (introducing specialized microbes to a site). researchgate.net
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals, are a promising chemical treatment technology. Future studies should investigate the degradation kinetics and pathways of 8-Ethylbenz(a)anthracene using AOPs such as ozonation, Fenton reactions, and photocatalysis. bohrium.com A key goal is to identify the intermediate degradation products and ensure they are less toxic than the parent compound.
Phytoremediation: The use of plants to remove, contain, or degrade environmental contaminants is a cost-effective and aesthetically pleasing remediation approach. Research is needed to identify plant species that can effectively take up 8-Ethylbenz(a)anthracene and to understand the role of root-associated microbes (the rhizosphere) in its degradation.
Enzymatic Degradation: A deeper mechanistic understanding of the enzymes that break down PAHs, such as laccases and peroxidases from fungi, could lead to the development of cell-free enzymatic remediation systems. nih.gov These systems could be applied in bioreactors to treat contaminated water or soil extracts.
Table 2: Investigated and Potential Degradation Pathways
| Degradation Method | Key Reactants/Agents | Known/Potential Intermediates for Benz(a)anthracene (B33201) Analogues | Research Focus for 8-Ethylbenz(a)anthracene |
|---|---|---|---|
| Bacterial Degradation | Mycobacterium, Sphingobium, Fusarium species, Dioxygenase enzymes | Dihydrodiols, Quinones, Phthalic acid, Ring-fission products. nih.govnih.gov | Isolate specific strains; identify enzymes targeting the ethyl group and aromatic rings; elucidate the complete metabolic pathway. |
| Fungal Degradation | White-rot fungi, Laccase, Peroxidases | Quinones, Hydroxylated derivatives. nih.gov | Screen fungal species for efficacy; investigate the role of extracellular ligninolytic enzymes in the initial attack. |
| Photocatalysis | TiO₂, ZnO, UV/Visible Light | Hydroxylated derivatives, Diones, Ring-opened products. nih.gov | Develop catalysts effective under solar irradiation; identify reaction intermediates and assess their toxicity. |
| Ozonation | Ozone (O₃) | Anthrone, 9,10-anthraquinone, Phthalic acid (for anthracene). bohrium.com | Determine degradation kinetics, identify byproducts, and evaluate the influence of soil/water matrix components. |
Q & A
Q. How can researchers conduct comparative toxicity studies between 8-Ethyl-Benz(a)anthracene and other alkylated PAHs?
- Methodological Answer :
- In vitro screening : Use Ames tests or mammalian cell mutagenicity assays (e.g., HPRT gene mutation) to compare genotoxic potential .
- In silico modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity based on alkyl chain length and position .
- Omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify compound-specific toxicity signatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
